N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a synthetic organic compound with the molecular formula C16H19F3N2O3. This compound is characterized by its unique spirocyclic structure, which includes a trifluoromethyl group attached to a phenyl ring, and a spiro[5.5]undecane framework containing both oxygen and nitrogen atoms. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an attractive candidate for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves the reaction of octafluorotoluene with 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione . The reaction is carried out under controlled conditions, often using a base such as N,N-diisopropylethylamine and a solvent like acetonitrile. The reaction proceeds through a cycloreversion mechanism, forming the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione: A similar spirocyclic compound with a trifluoromethyl group, used in similar applications.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide: Another derivative with a chloro substituent, exhibiting different chemical and biological properties.
Uniqueness
N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure, which imparts distinct chemical stability, lipophilicity, and potential bioactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-4-1-2-5-13(12)20-14(22)21-8-6-15(7-9-21)23-10-3-11-24-15/h1-2,4-5H,3,6-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQQOULOAXMDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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